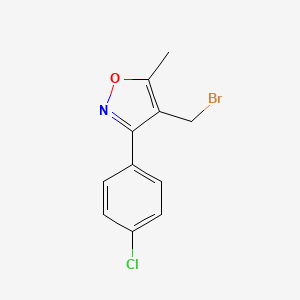

4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole

Overview

Description

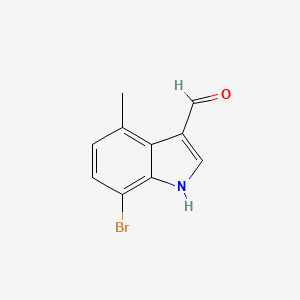

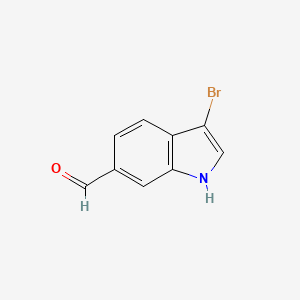

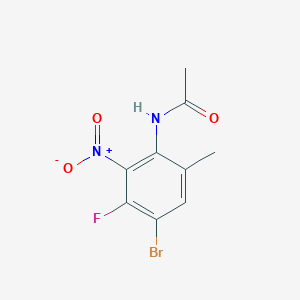

4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole, also known as BMPCM, is a heterocyclic organic compound with a variety of applications in scientific research. It is a colorless solid with a melting point of 201-203°C and a boiling point of 383°C. It is a derivatized isoxazole, a five-membered ring compound containing a nitrogen atom and two oxygen atoms. BMPCM is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst or inhibitor in biochemical and physiological reactions.

Scientific Research Applications

Synthesis of Bioactive Compounds

Isoxazole derivatives, such as 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole, are key intermediates in the synthesis of various bioactive compounds. These derivatives have been explored for their potential in creating biomimetic syntheses, such as the synthesis of α-cyclopiazonic acid, highlighting their utility in complex organic syntheses and the potential for producing biologically active molecules (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Green Chemistry Approaches

Recent studies have demonstrated the efficiency of isoxazole derivatives in water, showcasing a green chemistry approach to synthesizing isoxazol-5(4H)-one derivatives. This process emphasizes mild conditions, the absence of organic solvents, and high yields, making it an environmentally friendly methodology for creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Pourmousavi et al., 2018).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of isoxazole derivatives have been extensively studied, highlighting their potential as therapeutic agents. The synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles and their evaluation against various microbial strains demonstrate the relevance of these compounds in developing new antimicrobials (Popat, Nimavat, Kachhadia, & Joshi, 2004).

properties

IUPAC Name |

4-(bromomethyl)-3-(4-chlorophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO/c1-7-10(6-12)11(14-15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDFGMNICCDLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)

![6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine](/img/structure/B1377967.png)